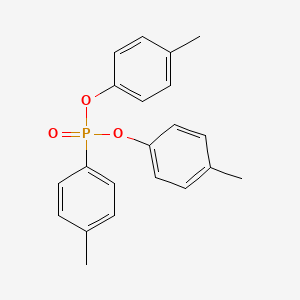
Bis(4-methylphenyl) (4-methylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl) (4-methylphenyl)phosphonate is an organic compound with the chemical formula C20H19P. It is also known by other names such as bis(4-methylphenyl)-phenyl-phosphane and phenyl(di-p-tolyl)phosphine . This compound is characterized by its unique structure, which includes a phosphonate group bonded to three 4-methylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl) (4-methylphenyl)phosphonate typically involves the reaction of phenylphosphine with 4-methylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylphenyl) (4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The compound can undergo substitution reactions where one of the 4-methylphenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl) (4-methylphenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(4-methylphenyl) (4-methylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methoxyphenyl)phosphinic acid: Similar in structure but with methoxy groups instead of methyl groups.
Phenyldi-p-tolylphosphine: Another similar compound with slight variations in the substituents attached to the phosphine group.
Uniqueness
Bis(4-methylphenyl) (4-methylphenyl)phosphonate is unique due to its specific arrangement of 4-methylphenyl groups around the phosphonate center. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
142055-58-1 |
|---|---|
Fórmula molecular |
C21H21O3P |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenoxy)-(4-methylphenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)23-25(22,21-14-8-18(3)9-15-21)24-20-12-6-17(2)7-13-20/h4-15H,1-3H3 |
Clave InChI |
XDCOXHNHAVWFLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
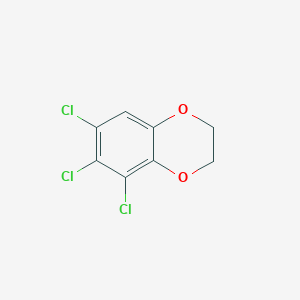
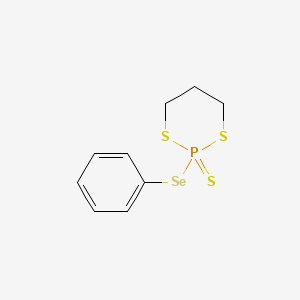
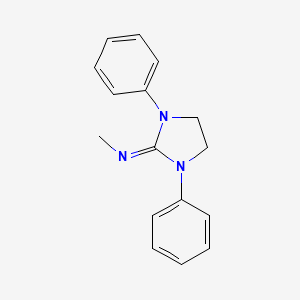
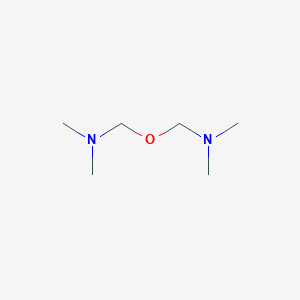
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)


![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
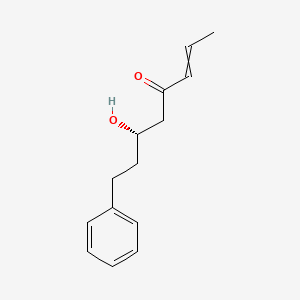
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)

